Chitin synthase inhibitor 5

Description

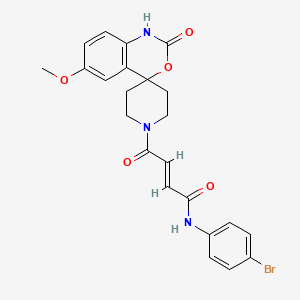

Structure

3D Structure

Properties

Molecular Formula |

C23H22BrN3O5 |

|---|---|

Molecular Weight |

500.3 g/mol |

IUPAC Name |

(E)-N-(4-bromophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |

InChI |

InChI=1S/C23H22BrN3O5/c1-31-17-6-7-19-18(14-17)23(32-22(30)26-19)10-12-27(13-11-23)21(29)9-8-20(28)25-16-4-2-15(24)3-5-16/h2-9,14H,10-13H2,1H3,(H,25,28)(H,26,30)/b9-8+ |

InChI Key |

OGFJSCZAUVWZAU-CMDGGOBGSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=C(C=C4)Br |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chitin Synthase Inhibitors: A Focus on Nikkomycin Z

Disclaimer: The term "Chitin synthase inhibitor 5" does not correspond to a specifically identified compound in the current scientific literature. Therefore, this guide will focus on Nikkomycin Z , a well-characterized and clinically relevant chitin synthase inhibitor, to provide a comprehensive overview of the core mechanism of action for this class of compounds.

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

Nikkomycin Z is a member of the nikkomycin class of peptidyl-nucleoside antibiotics, first discovered in the 1970s.[1] It exerts its antifungal effect by potently and competitively inhibiting chitin synthase, a crucial enzyme for fungal cell wall integrity.[2][3] Chitin, a linear homopolymer of β-1,4-linked N-acetylglucosamine (GlcNAc), is a vital structural component of the fungal cell wall, but is absent in mammals, making its synthesis an attractive target for antifungal therapy.[4][5]

The mechanism of action of Nikkomycin Z can be broken down into three key stages:

-

Cellular Uptake: For Nikkomycin Z to be effective, it must first enter the fungal cell. This process is mediated by a dipeptide permease-mediated peptide-uptake transport system.[2][6] The efficiency of this uptake can be a limiting factor for its in vivo activity, as endogenous peptides can compete for the same transport system.[2]

-

Competitive Inhibition: The biological activity of Nikkomycin Z stems from its structural similarity to the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[2][7][8] This mimicry allows Nikkomycin Z to bind to the active site of the enzyme, competitively inhibiting the polymerization of GlcNAc into chitin chains.[2][3] The inhibition of chitin synthesis compromises the structural integrity of the fungal cell wall, particularly at sites of active growth like hyphal tips and septa, leading to osmotic lysis and cell death.[7][9]

-

Isoenzyme Specificity: Fungi possess multiple chitin synthase isoenzymes (e.g., Chs1, Chs2, Chs3), each with distinct roles in cell wall maintenance, repair, and septum formation.[4][10] The susceptibility of a particular fungus to Nikkomycin Z depends on its chitin content and the inhibitor's affinity for the various chitin synthase isoenzymes present.[2][9]

Quantitative Data: Inhibitory Activity of Nikkomycin Z

The inhibitory potency of Nikkomycin Z has been quantified against various chitin synthase enzymes. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

| Fungal Species | Chitin Synthase Isoenzyme | IC50 Value (µM) | Reference |

| Saccharomyces cerevisiae | Chs1 | 0.367 | [11] |

| Candida albicans | CaChs1 | 15 | [9] |

| Candida albicans | CaChs2 | 0.8 | [9] |

| Candida albicans | CaChs3 | 13 | [9] |

| Fungal Species | Chitin Synthase Isoenzyme | Ki Value (µM) | Reference |

| Candida albicans | Chitin Synthase (undifferentiated) | 0.16 | [3] |

| Candida albicans | CaChs2 | 1.5 ± 0.5 | [12] |

Signaling Pathways Regulating Chitin Synthesis

Fungal cells respond to cell wall stress by activating compensatory signaling pathways that often lead to an increase in chitin synthesis. Understanding these pathways is crucial for predicting and overcoming potential drug tolerance mechanisms. The primary pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin signaling pathway.[13]

Caption: Signaling pathways regulating compensatory chitin synthesis in response to cell wall stress.

Experimental Protocols

In Vitro Chitin Synthase Activity Assay (Microtiter Plate Method)

This protocol is adapted from methodologies used to measure the inhibitory effect of compounds on chitin synthase activity from fungal cell extracts.[14][15]

Objective: To quantify the enzymatic activity of chitin synthase in the presence and absence of an inhibitor and to determine the IC50 value.

Materials:

-

Fungal mycelia (e.g., Sclerotinia sclerotiorum, Saccharomyces cerevisiae)

-

Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Trypsin solution (for isoenzyme-specific activation, if needed)[16]

-

Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)

-

Cofactor/Activator solution: e.g., CoCl2, N-acetylglucosamine (GlcNAc)[15][16]

-

Test compound (Nikkomycin Z) dissolved in DMSO

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

Washing Buffer (e.g., ultrapure water)

-

Blocking Buffer (e.g., Bovine Serum Albumin in Tris-HCl)

-

WGA-Horseradish Peroxidase (WGA-HRP) conjugate

-

Peroxidase substrate (e.g., TMB)

-

Microplate reader

Procedure:

-

Enzyme Preparation: a. Culture and harvest fungal cells via centrifugation.[14] b. Prepare cell extracts through mechanical disruption (e.g., bead beating, sonication) in cold extraction buffer. c. Centrifuge the lysate to pellet cell debris; the supernatant or membrane fraction contains the chitin synthase enzymes. d. (Optional) For specific isoenzymes like Chs1 and Chs2 in yeast, pretreat the membrane protein preparation with trypsin to activate the enzymes.[16]

-

Assay Setup: a. To a WGA-coated 96-well plate, add the reaction components in the following order: i. Pre-mixed solution containing buffer, cofactors (e.g., 3.2 mM CoCl2), and activators (e.g., 80 mM GlcNAc).[15] ii. Test compound at various concentrations (serial dilutions) or DMSO for the control. iii. Substrate solution (e.g., 8 mM UDP-GlcNAc).[15] iv. Fungal cell extract (enzyme preparation) to initiate the reaction.

-

Incubation: a. Incubate the plate at 30°C for 2-3 hours with shaking.[14][15] During this time, the synthesized chitin will bind to the WGA-coated wells.

-

Detection: a. Stop the reaction by washing the plate vigorously with ultrapure water to remove unreacted substrate and unbound protein.[15] b. Add WGA-HRP conjugate solution to each well and incubate for 15-30 minutes. The WGA-HRP will bind to the captured chitin. c. Wash the plate again to remove unbound WGA-HRP. d. Add the peroxidase substrate. A color change will develop in proportion to the amount of bound HRP. e. Read the optical density (e.g., at 600 nm) using a microplate reader.[17]

-

Data Analysis: a. Calculate the reaction rate for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value using a suitable nonlinear regression model (e.g., four-parameter logistic equation).[12]

Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to assess the in vitro interaction between two antifungal agents (e.g., Nikkomycin Z and an azole or echinocandin).

Objective: To determine if the combination of Nikkomycin Z with another antifungal results in a synergistic, additive, indifferent, or antagonistic effect.

Materials:

-

Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

-

Culture medium (e.g., RPMI 1640)

-

96-well microtiter plates

-

Nikkomycin Z stock solution

-

Second antifungal agent stock solution (e.g., Fluconazole, Caspofungin)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: a. Grow the fungal isolate in a suitable liquid medium. b. Adjust the cell suspension to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL) using a spectrophotometer or hemacytometer.

-

Drug Dilution and Plate Setup: a. In a 96-well plate, create a two-dimensional array of drug concentrations. b. Dispense serial dilutions of Nikkomycin Z along the x-axis (columns). c. Dispense serial dilutions of the second antifungal agent along the y-axis (rows). d. Each well will contain a unique combination of the two drugs. Include drug-free wells (growth control) and wells with each drug alone.

-

Inoculation and Incubation: a. Inoculate all wells with the standardized fungal suspension. b. Incubate the plate at the optimal temperature for the fungus (e.g., 35°C) for 24-48 hours.

-

Reading Results: a. Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the drug-free control. This can be assessed visually or by reading the optical density with a microplate reader.

-

Data Analysis: a. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows growth inhibition. b. FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). c. Interpret the results based on the FIC Index:

- Synergy: FIC Index ≤ 0.5

- Additive/Indifference: 0.5 < FIC Index ≤ 4.0

- Antagonism: FIC Index > 4.0

Visualized Experimental Workflows

Caption: Workflow for the in vitro chitin synthase activity assay.

Caption: Workflow for the checkerboard synergy testing assay.

References

- 1. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]

- 3. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chitin and Glucan synthesis in fungi | PDF [slideshare.net]

- 11. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. psecommunity.org [psecommunity.org]

- 15. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]

- 16. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

A Technical Guide to the Discovery and Synthesis of a Potent Maleimide-Based Chitin Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent chitin synthase inhibitor, referred to as compound 20 in the foundational research by Shi et al.[1][2][3] As "Chitin Synthase Inhibitor 5" does not correspond to a standard nomenclature, this document will focus on this well-characterized maleimide derivative as a case study. Chitin, an essential polysaccharide in fungal cell walls and absent in mammals, makes its synthesizing enzyme, chitin synthase (CHS), an attractive target for novel antifungal agents.[1][4][5]

Quantitative Data Summary

The inhibitory activity of compound 20 against chitin synthase and its antifungal efficacy were quantified and compared with a known inhibitor, Polyoxin B.

Table 1: In Vitro Chitin Synthase Inhibition

| Compound | Target Enzyme | Source Organism | IC50 (mM) |

| Compound 20 | Chitin Synthase | Sclerotinia sclerotiorum | 0.12[1][2][3] |

| Polyoxin B (Control) | Chitin Synthase | Sclerotinia sclerotiorum | 0.19[1][3] |

Table 2: Antifungal Activity against Sclerotinia sclerotiorum

| Compound | Assay Method | Effective Concentrations |

| Compound 20 | Mycelial Growth Rate | Inhibition observed at concentrations from 0.39 to 25 µg/mL[3] |

Signaling Pathway and Experimental Workflow

Fungal Chitin Biosynthesis Pathway

The following diagram illustrates the key steps in the fungal chitin biosynthesis pathway, the target of the inhibitor discussed.

Caption: Fungal chitin biosynthesis pathway and the inhibitory action of Compound 20.

Experimental Workflow for Inhibitor Discovery

The logical flow from compound design to the identification of a lead candidate is depicted below.

Caption: Workflow for the discovery of the maleimide-based chitin synthase inhibitor.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of the maleimide-based chitin synthase inhibitors.

Synthesis of Maleimide Compounds (1-20)

This protocol describes the general two-step synthesis for the maleimide derivatives, including the lead compound 20.[2][3]

Step 1: Formation of Maleamic Acid

-

To a three-necked flask equipped with a magnetic stirrer, add maleic anhydride (0.02 mol) and the corresponding aniline derivative (0.02 mol).

-

Add 15 mL of acetone to the flask.

-

Stir the reaction mixture at room temperature (25 °C) for 1 hour to yield the corresponding maleamic acid intermediate.

Step 2: Cyclization to Maleimide

-

To the reaction mixture from Step 1, add 5 mL of acetic anhydride and 100 mg of sodium acetate.

-

Heat the mixture to 120 °C and maintain for 3 hours to facilitate cyclization.

-

After the reaction is complete, cool the mixture and purify the product to obtain the final maleimide compound.

Note: The specific aniline derivative used for the synthesis of compound 20 is not specified in the provided abstracts but would be required to replicate the exact molecule.

In Vitro Chitin Synthase (CHS) Inhibition Assay

This assay quantifies the inhibitory effect of the synthesized compounds on CHS activity from Sclerotinia sclerotiorum.[1][2]

1. Preparation of Fungal Cell Extracts

-

Inoculate S. sclerotiorum mycelium into 250 mL of Potato Dextrose Agar (PDA) liquid medium.

-

Culture at 23 °C for 36 hours.

-

Collect the fungal cells by centrifugation at 3000 × g for 10 minutes.

-

Wash the harvested cells twice with ultrapure water.

-

Disrupt the cells in liquid nitrogen.

-

Digest the cell extract with 80 µg/mL trypsin at 30 °C for 30 minutes.

-

Terminate the trypsin digestion by adding 120 µg/mL soybean trypsin inhibitor.

2. CHS Activity Measurement

-

Use a 96-well microtiter plate coated with wheat germ agglutinin (WGA).

-

Prepare test sample solutions by dissolving compounds in DMSO to a concentration of 10 mg/mL, then dilute to final concentrations of 300, 150, 75, 37.5, 18.75, 9.375, and 4.69 µg/mL with 50 mM Tris-HCl buffer.

-

To each well, add:

-

48 µL of the trypsin-pretreated cell extract.

-

50 µL of a premixed solution containing 3.2 mM CoCl₂, 80 mM GlcNAc, and 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).

-

2 µL of the test sample or DMSO (as a control).

-

-

Incubate the plate on a shaker at 30 °C for 3 hours.

-

Wash the plate 6 times with ultrapure water.

-

Add 100 µL of fresh tetramethylbenzidine (TMB) reaction solution (0.8 mmol/L TMB and 1.8% H₂O₂ in 100 mmol/L sodium acetate buffer, pH 3.7) to each well.

-

Measure the optical density (OD) at 600 nm every 2 minutes for 40 minutes.

-

Calculate the reaction rate from the OD₆₀₀ values.

-

Determine the IC50 values using the reaction rates derived from the seven different compound concentrations.

Antifungal Activity Assay (Mycelial Growth Rate Method)

This method assesses the in vitro antifungal activity of the compounds against S. sclerotiorum.[1][2]

-

Dissolve the test samples in 0.1% Tween-80 containing 10% acetone.

-

Incorporate the dissolved samples into PDA medium to achieve final concentrations of 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL.

-

Use a mixture of 1.0 mL of 0.1% Tween-80 with 10% acetone and 9.0 mL of sterilized PDA medium as a blank control.

-

Perform each concentration in parallel.

-

Inoculate the center of each PDA plate with a mycelial plug of S. sclerotiorum.

-

Incubate the plates and measure the colony diameter at specified time points to determine the rate of mycelial growth inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. psecommunity.org [psecommunity.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of Chitin Synthase Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, an essential component of the fungal cell wall, presents a prime target for antifungal drug development due to its absence in mammals. Chitin synthase enzymes are critical for the synthesis of this polysaccharide, and their inhibition can lead to fungal cell death. Chitin Synthase Inhibitor 5 (CSI5), identified as compound 9a in the spiro[benzoxazine-piperidin]-one series of derivatives, has emerged as a potent inhibitor of chitin synthase with broad-spectrum antifungal activity.[1][2] This technical guide provides a comprehensive overview of the biological function of CSI5, including its mechanism of action, impact on fungal signaling pathways, and detailed experimental protocols for its evaluation.

Introduction to Chitin Synthesis and its Inhibition

The fungal cell wall is a dynamic and essential organelle that maintains cell shape, protects against osmotic stress, and mediates interactions with the environment. It is primarily composed of polysaccharides, with chitin being a crucial structural component. Chitin is a linear polymer of β-(1,4)-linked N-acetylglucosamine residues, synthesized by a family of enzymes known as chitin synthases (CHS).[3] Due to the absence of chitin and chitin synthases in humans, these enzymes are attractive targets for the development of selective antifungal therapies.[4]

Inhibitors of chitin synthase disrupt the integrity of the fungal cell wall, leading to cell lysis and death. Several natural and synthetic compounds have been investigated for their chitin synthase inhibitory activity. Chitin Synthase Inhibitor 5 (CSI5) is a novel synthetic compound belonging to the spiro[benzoxazine-piperidin]-one class that has demonstrated significant potential as an antifungal agent.[1]

Chitin Synthase Inhibitor 5 (CSI5): Mechanism of Action

CSI5, also referred to as compound 9a, is a potent inhibitor of chitin synthase.[1][2] Its primary mechanism of action is the direct inhibition of chitin synthase enzymatic activity, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. This disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, rendering the fungus susceptible to osmotic stress and ultimately leading to cell death.

Quantitative Data on CSI5 Activity

The inhibitory and antifungal activities of Chitin Synthase Inhibitor 5 have been quantified through various in vitro assays. The available data is summarized in the tables below.

| Parameter | Value | Reference |

| IC50 against Chitin Synthase | 0.14 mM | [1][2] |

| Antifungal Activity | Broad-spectrum | [1][2] |

Table 1: In Vitro Inhibitory Activity of Chitin Synthase Inhibitor 5 (CSI5)

| Fungal Species | Reported Inhibition | Reference |

| Candida albicans | Good inhibition | [2] |

| Aspergillus flavus | Good inhibition | [2] |

| Aspergillus fumigatus | Good inhibition | [2] |

| Cryptococcus neoformans | Good inhibition | [2] |

Table 2: Antifungal Spectrum of Chitin Synthase Inhibitor 5 (CSI5)

Signaling Pathways Modulated by Chitin Synthase Inhibition

The inhibition of chitin synthesis triggers a cellular stress response in fungi, which involves the activation of several signaling pathways to maintain cell wall integrity. The primary pathways implicated in the regulation of chitin synthesis and the response to cell wall stress are the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin pathway. Inhibition of chitin synthase by CSI5 is expected to perturb these pathways as the cell attempts to compensate for the compromised cell wall.

Caption: Signaling response to Chitin Synthase Inhibitor 5.

Experimental Protocols

The following are detailed, generalized protocols for assessing the activity of chitin synthase inhibitors like CSI5.

Chitin Synthase Activity Assay

This non-radioactive assay is a common method for determining the in vitro inhibitory activity of compounds against chitin synthase.

Materials:

-

Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM PMSF)

-

Glass beads (0.5 mm)

-

Microcentrifuge

-

96-well microtiter plates

-

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)

-

Chitin synthase inhibitor (CSI5)

-

Wheat Germ Agglutinin (WGA)-horseradish peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Enzyme Preparation:

-

Grow fungal cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with lysis buffer.

-

Resuspend the cells in lysis buffer and lyse by vortexing with glass beads.

-

Centrifuge the lysate to pellet cell debris. The supernatant contains the crude enzyme extract.

-

Determine the protein concentration of the extract.

-

-

Assay:

-

Coat a 96-well plate with a chitin-binding lectin like WGA.

-

Add the enzyme extract to each well.

-

Add varying concentrations of CSI5 to the wells. Include a no-inhibitor control.

-

Initiate the reaction by adding the substrate, UDP-GlcNAc.

-

Incubate the plate at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

-

Stop the reaction and wash the wells to remove unbound substrate and enzyme.

-

Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.

-

Wash the wells to remove unbound conjugate.

-

Add the HRP substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of CSI5 compared to the control.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Caption: Workflow for Chitin Synthase Activity Assay.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against various fungal species.

Materials:

-

Fungal isolates

-

Culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Chitin Synthase Inhibitor 5 (CSI5)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a suspension of the fungal cells in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Dilute the standardized suspension in the culture medium to achieve the desired final inoculum concentration.

-

-

Drug Dilution:

-

Prepare a stock solution of CSI5 in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the CSI5 stock solution in the 96-well plate using the culture medium to obtain a range of concentrations.

-

Include a drug-free well as a growth control and a well with medium only as a sterility control.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well (except the sterility control).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

-

Reading the MIC:

-

Visually or spectrophotometrically determine the lowest concentration of CSI5 that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.

-

Caption: Workflow for Antifungal Susceptibility Testing.

Conclusion

Chitin Synthase Inhibitor 5 (CSI5) represents a promising lead compound in the development of novel antifungal agents. Its potent and specific inhibition of chitin synthase, coupled with its broad-spectrum activity against pathogenic fungi, underscores its therapeutic potential. Further research, including in vivo efficacy studies and detailed investigations into its interaction with fungal signaling pathways, is warranted to fully elucidate its clinical utility. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of CSI5 and other chitin synthase inhibitors.

References

- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitin synthase inhibitor 5 - Immunomart [immunomart.org]

- 3. mdpi.com [mdpi.com]

- 4. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Chitin Synthase Inhibitor IMB-D10: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of IMB-D10, a novel benzothiazole-based inhibitor of chitin synthesis. The information presented is synthesized from foundational research and is intended to provide a comprehensive resource for professionals in the fields of antifungal drug discovery and development.

Introduction

Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. Its absence in mammals makes the enzymes responsible for its synthesis, particularly chitin synthases (CHS), attractive targets for selective antifungal therapies. The benzothiazole compound IMB-D10 has been identified as a promising inhibitor of chitin synthesis, demonstrating activity against key fungal pathogens. This document details the scientific evidence and methodologies supporting the identification and validation of its molecular target.

Target Identification: A Chemical-Genetic Approach

The initial identification of IMB-D10 as a chitin synthesis inhibitor was achieved through a chemical-genetic screening method. This approach leverages the differential sensitivity of yeast strains with specific gene deletions to chemical compounds, thereby providing clues to the compound's mechanism of action.

Screening Workflow

The screening process was designed to identify compounds that selectively target chitin synthesis by exploiting the synthetic lethal relationship between the chitin and β-glucan synthesis pathways.

Caption: Workflow for the identification of IMB-D10.

Yeast mutants lacking the FKS1 gene, which encodes a key subunit of β-1,3-glucan synthase, are hypersensitive to inhibitors of the compensatory chitin synthesis pathway. IMB-D10 was identified from a compound library due to its significantly greater toxicity to fks1Δ yeast mutants compared to wild-type and chs3Δ (a key chitin synthase) mutant strains.[1] This observation strongly suggested that IMB-D10's antifungal activity is mediated through the inhibition of chitin synthesis.[1]

Target Validation: In Vitro and In Vivo Evidence

Following its initial identification, the hypothesis that IMB-D10 targets chitin synthesis was validated through a series of in vitro and in vivo experiments.

In Vitro Enzyme Inhibition

The direct inhibitory effect of IMB-D10 on the enzymatic activity of the three major chitin synthases in Saccharomyces cerevisiae (Chs1, Chs2, and Chs3) was quantified.

| Enzyme Target | IMB-D10 IC₅₀ (µg/mL) |

| Chs1 | 17.46 ± 3.39 |

| Chs2 | 3.51 ± 1.35 |

| Chs3 | 13.08 ± 2.08 |

| Table 1: In vitro inhibitory activity of IMB-D10 against yeast chitin synthases.[1] |

These results demonstrate that IMB-D10 directly inhibits the activity of all three chitin synthase isoenzymes, with the most potent activity observed against Chs2.[1]

In Vivo Effects on Chitin Levels and Fungal Growth

The in vivo relevance of chitin synthase inhibition was confirmed by measuring chitin levels in yeast cells treated with IMB-D10 and assessing its antifungal activity.

| Organism | Assay Type | Endpoint | Result |

| Saccharomyces cerevisiae | Chitin Level Quantification | Relative Chitin Content | Significant reduction in cellular chitin levels upon treatment with IMB-D10.[2] |

| Saccharomyces cerevisiae | Antifungal Susceptibility | Minimum Inhibitory Concentration (MIC) | Growth inhibition at high concentrations.[1] |

| Candida albicans | Antifungal Susceptibility | Minimum Inhibitory Concentration (MIC) | Growth inhibition of this opportunistic pathogen.[3] |

| Saccharomyces cerevisiae | Synergistic Activity | Checkerboard Assay with Caspofungin | IMB-D10 demonstrated synergistic antifungal activity with the β-glucan synthase inhibitor caspofungin.[1] |

Table 2: Summary of in vivo validation experiments for IMB-D10.

The reduction of cellular chitin levels in treated yeast provides strong evidence that IMB-D10's antifungal activity is a consequence of its inhibitory effect on chitin synthesis.[2] Furthermore, the synergistic effect with caspofungin is consistent with the dual targeting of the two major fungal cell wall biosynthetic pathways.[1]

Proposed Mechanism of Action

The current data supports a multi-faceted mechanism of action for IMB-D10, involving both direct enzyme inhibition and a reduction in the cellular levels of chitin synthase proteins.

Caption: Dual inhibitory mechanism of IMB-D10.

Genome-wide mass spectrometry analysis revealed that treatment with IMB-D10 leads to a significant decrease in the protein levels of all three chitin synthases in yeast cells.[1][4] This reduction in protein levels was not a result of transcriptional downregulation, suggesting that IMB-D10 may also destabilize the chitin synthase proteins, leading to their degradation.[1] This dual action of direct enzyme inhibition and reduction of enzyme levels likely contributes to its potent antifungal effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of IMB-D10.

Chitin Synthase Inhibition Assay

This assay quantifies the enzymatic activity of chitin synthases in the presence of an inhibitor.

-

Preparation of Yeast Cell Extracts:

-

Grow wild-type S. cerevisiae cells in YPD medium to an OD₆₀₀ of 1-2.

-

Harvest cells by centrifugation and wash with sterile water.

-

Disrupt the cells in liquid nitrogen.

-

Prepare membrane protein fractions as previously described in the literature.[1]

-

-

Enzymatic Reaction:

-

Coat a 96-well plate with 50 µg/mL wheat germ agglutinin (WGA), which binds to the newly synthesized chitin.

-

To each well, add the membrane protein preparation containing the chitin synthase enzymes.

-

Add varying concentrations of IMB-D10 (or DMSO as a control).

-

Initiate the reaction by adding the substrate, uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc).

-

Include a negative control reaction without UDP-GlcNAc to measure background absorbance.

-

Incubate the plate to allow for chitin synthesis.

-

-

Detection and Quantification:

-

After incubation, wash the wells to remove unbound reagents.

-

Add a WGA-horseradish peroxidase (HRP) conjugate to detect the synthesized chitin.

-

Add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition at each IMB-D10 concentration and determine the IC₅₀ value.[1]

-

In Vivo Chitin Level Quantification

This method assesses the effect of the inhibitor on the total cellular chitin content.

-

Cell Treatment:

-

Grow wild-type yeast cells in the presence of IMB-D10 (e.g., 12.5 or 25 µg/mL) or DMSO for a specified period (e.g., 5 or 16 hours).[2]

-

-

Chitin Staining with Calcofluor White (CFW):

-

Harvest the treated cells and wash them.

-

Stain the cells with Calcofluor White M2R, a fluorescent dye that specifically binds to chitin.

-

Visualize the stained cells using fluorescence microscopy to observe changes in chitin distribution and intensity.[2]

-

-

Quantitative Chitin Assay (Morgan-Elson Method):

-

Harvest and wash the treated cells.

-

Lyse the cells and hydrolyze the chitin to its monomer, D-glucosamine.

-

Quantify the amount of D-glucosamine using the Morgan-Elson method, which involves a colorimetric reaction.

-

Compare the D-glucosamine levels in treated cells to control cells to determine the relative chitin content.[2]

-

Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of an antifungal agent required to inhibit the growth of a microorganism.

-

Preparation of Inoculum:

-

Grow the fungal strain (e.g., S. cerevisiae or C. albicans) in a suitable liquid medium.

-

Adjust the cell density to a standardized concentration (e.g., 10⁴ CFU/mL).

-

-

Assay Setup (Broth Microdilution):

-

Prepare a serial dilution of IMB-D10 in a 96-well microtiter plate.

-

Inoculate each well with the standardized fungal suspension.

-

Include positive (no drug) and negative (no inoculum) controls.

-

-

Incubation and Reading:

-

Incubate the plate at an appropriate temperature (e.g., 30°C) for a specified time (e.g., 24-48 hours).

-

Determine the MIC as the lowest concentration of IMB-D10 that causes a significant inhibition of visible growth.

-

Conclusion and Future Directions

The collective evidence from chemical-genetic screening, in vitro enzyme assays, and in vivo cellular studies provides a robust validation of chitin synthases as the primary target of IMB-D10. Its dual mechanism of action, involving both direct inhibition and reduction of enzyme protein levels, makes it a compelling candidate for further preclinical development.

Future research should focus on:

-

Elucidating the precise molecular interactions between IMB-D10 and the chitin synthase enzymes through structural biology studies.

-

Investigating the mechanism by which IMB-D10 leads to the reduction of chitin synthase protein levels.

-

Evaluating the efficacy of IMB-D10 in animal models of fungal infections.

-

Exploring the structure-activity relationships of the benzothiazole scaffold to optimize potency and drug-like properties.

This technical guide serves as a foundational resource for the continued investigation and development of IMB-D10 and other novel chitin synthase inhibitors as next-generation antifungal agents.

References

In Vitro Antifungal Spectrum of Chitin Synthase Inhibitor 5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antifungal activity of Chitin Synthase Inhibitor 5 (CSI-5), also identified as compound 9a. Chitin, an essential component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis.[1] Its absence in mammalian and plant cells makes the enzymes responsible for its synthesis, particularly chitin synthase, a promising target for selective antifungal therapies.[1][2] CSI-5 is an inhibitor of chitin synthase with a reported IC50 value of 0.14 mM.[3][4][5] This document summarizes the available quantitative data on its antifungal spectrum, provides a detailed, standardized experimental protocol for determining antifungal susceptibility, and visualizes the key signaling pathways involved in the regulation of chitin synthesis in pathogenic fungi.

Quantitative Antifungal Activity of Chitin Synthase Inhibitor 5

Chitin Synthase Inhibitor 5 has demonstrated broad-spectrum antifungal activity in vitro.[3][5] The minimum inhibitory concentration (MIC) values, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, have been determined for several clinically relevant fungal species.

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | 26.67[5] |

| Aspergillus flavus | 32[5] |

| Aspergillus fumigatus | 64[5] |

| Cryptococcus neoformans | 64[5] |

Experimental Protocols

While the specific experimental details for the MIC determination of Chitin Synthase Inhibitor 5 are not publicly available, a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the standard for in vitro antifungal susceptibility testing.[6][7][8] The following protocol describes a representative methodology.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Inoculum Preparation:

- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

- A suspension of the fungal cells is prepared in sterile saline or phosphate-buffered saline (PBS).

- The suspension is adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard), which is then further diluted in culture medium to achieve the final desired inoculum concentration for the assay.[9]

2. Preparation of Antifungal Agent Dilutions:

- A stock solution of Chitin Synthase Inhibitor 5 is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Serial two-fold dilutions of the inhibitor are prepared in a liquid culture medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in 96-well microtiter plates.[10]

3. Inoculation and Incubation:

- Each well of the microtiter plate containing the serially diluted inhibitor is inoculated with the prepared fungal suspension.

- Positive (no drug) and negative (no inoculum) control wells are included.

- The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24 to 48 hours), depending on the growth rate of the fungal species.

4. Determination of MIC:

Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control.[6]

Figure 1. Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Signaling Pathways Regulating Chitin Synthesis

The inhibition of chitin synthase disrupts the integrity of the fungal cell wall. The regulation of chitin synthesis is a complex process involving several conserved signaling pathways. While the direct interaction of CSI-5 with these pathways has not been elucidated, understanding this regulatory network is crucial for comprehending the fungal response to cell wall stress. In pathogenic fungi like Candida albicans and Aspergillus fumigatus, the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin signaling pathways are key regulators of chitin synthesis, often as a compensatory response to cell wall damage.[11][12][13][14]

Signaling in Candida albicans

In C. albicans, cell wall stress, such as that induced by echinocandin antifungals which inhibit β-(1,3)-glucan synthesis, leads to the upregulation of chitin synthesis. This compensatory mechanism is mediated by the PKC, HOG, and Ca2+-calcineurin signaling pathways, which converge on the transcriptional regulation of chitin synthase (CHS) genes.[11][12][13]

Figure 2. Key signaling pathways regulating compensatory chitin synthesis in Candida albicans in response to cell wall stress.

Signaling in Aspergillus fumigatus

Similarly, in Aspergillus fumigatus, the calcineurin signaling pathway plays a crucial role in the transcriptional upregulation of chitin synthase genes in response to cell wall stress.[2] The transcription factor CrzA, which is dependent on calcineurin, is known to regulate the expression of specific chitin synthase genes.[15][16] The cell wall integrity (CWI) pathway, involving the MAP kinase MpkA, also contributes to the regulation of chitin synthase gene expression.[15][16]

Figure 3. Regulation of chitin synthase gene expression in Aspergillus fumigatus via the CWI and Calcineurin pathways.

Conclusion

Chitin Synthase Inhibitor 5 demonstrates significant in vitro antifungal activity against a range of pathogenic fungi. Its mechanism of action, targeting a fundamental and conserved fungal-specific process, makes it a compound of interest for further investigation and development. The provided data and standardized protocols offer a foundational understanding for researchers in the field of mycology and antifungal drug discovery. Future studies should aim to elucidate the precise molecular interactions of CSI-5 with chitin synthase and its direct effects on the regulatory signaling pathways to fully characterize its potential as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Chitin synthase inhibitor 5-产品信息-Felix [felixbio.cn]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins | Semantic Scholar [semanticscholar.org]

- 13. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Aspergillus fumigatus CrzA Transcription Factor Activates Chitin Synthase Gene Expression during the Caspofungin Paradoxical Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

Chitin Synthase Inhibitor 5: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, an essential polysaccharide component of the fungal cell wall, presents a prime target for the development of novel antifungal agents, as it is absent in mammals. Chitin synthases, the enzymes responsible for chitin polymerization, are the focal point of inhibitors designed to disrupt fungal cell wall integrity. This technical guide provides an in-depth overview of the chemical properties and stability of a specific promising compound, Chitin Synthase Inhibitor 5, also identified as compound 9a in the primary literature.[1] This spiro[benzoxazine-piperidin]-one derivative has demonstrated significant inhibitory activity against chitin synthase and broad-spectrum antifungal effects.[1]

Chemical Properties

Chitin Synthase Inhibitor 5 is a complex heterocyclic molecule with the systematic name (E)-1-(4-bromobenzoyl)-N-(8-methoxy-2-oxo-1-oxa-3-azaspiro[5.5]undec-3-en-4-yl)acrylamide. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C23H22BrN3O5 | Internal Data |

| Molecular Weight | 500.34 g/mol | Internal Data |

| SMILES | COC1=CC2=C(NC(OC23CCN(CC3)C(/C=C/C(NC4=CC=C(C=C4)Br)=O)=O)=O)C=C1 | Internal Data |

| IC50 against Chitin Synthase | 0.14 mM | [1] |

| Solubility | Soluble in DMSO | Internal Data |

Stability

Currently, there is no publicly available data on the comprehensive stability of Chitin Synthase Inhibitor 5 under various conditions such as a range of pH values, temperatures, or in different solvent systems over time. One study on a different class of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives noted their remarkable stability in human and mouse microsomes, suggesting that the spiro[benzoxazine-piperidin]-one core may confer a degree of metabolic stability.[2] However, dedicated stability studies on Chitin Synthase Inhibitor 5 are required to ascertain its shelf-life and suitability for various experimental and formulation contexts.

Signaling Pathway

Chitin Synthase Inhibitor 5 targets the final and critical step in the chitin biosynthesis pathway. This pathway is a well-conserved process in fungi, beginning with glucose and culminating in the polymerization of N-acetylglucosamine (GlcNAc) to form chitin chains at the cell membrane. The inhibition of chitin synthase disrupts the formation of this essential cell wall polymer, leading to compromised cell integrity and ultimately, fungal cell death.

Caption: Fungal Chitin Biosynthesis Pathway and the Site of Action of Chitin Synthase Inhibitor 5.

Experimental Protocols

While the full, detailed experimental protocols from the primary literature by Xu et al. (2022) were not accessible, this section provides a generalized overview of the methodologies typically employed for the synthesis and evaluation of such inhibitors, based on the available information and standard laboratory practices.

Synthesis of Spiro[benzoxazine-piperidin]-one Derivatives

The synthesis of the spiro[benzoxazine-piperidin]-one scaffold, as described in the abstract of the primary literature, likely involves a multi-step reaction sequence.[1] Generally, such syntheses would entail the reaction of an appropriate N-substituted piperidone with a substituted 2-aminophenol derivative to construct the core spirocyclic system. The final step to yield Chitin Synthase Inhibitor 5 would involve the acylation of the benzoxazine nitrogen with (E)-3-(4-bromobenzamido)acrylic acid or a suitable activated derivative.

Note: This is a generalized description. The precise reagents, reaction conditions, and purification methods are detailed in the primary publication.

Chitin Synthase Inhibition Assay

The inhibitory activity of Chitin Synthase Inhibitor 5 against its target enzyme is typically determined using an in vitro enzyme assay. A generalized workflow for such an assay is depicted below.

Caption: Generalized Experimental Workflow for a Chitin Synthase Inhibition Assay.

Key Steps in the Chitin Synthase Assay:

-

Enzyme Preparation: Chitin synthase is typically isolated from a relevant fungal species, often through cell lysis and membrane fractionation.

-

Reaction Mixture: The assay is performed in a buffered solution at an optimal pH. The enzyme preparation is pre-incubated with varying concentrations of Chitin Synthase Inhibitor 5.

-

Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). The reaction is allowed to proceed for a defined period at a specific temperature.

-

Termination and Detection: The reaction is stopped, and the amount of chitin formed is quantified. This can be achieved through various methods, including the incorporation of a radiolabeled substrate or colorimetric detection.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the inhibitor concentration.

Antifungal Susceptibility Testing

The antifungal activity of Chitin Synthase Inhibitor 5 against various fungal strains was evaluated, likely following standardized protocols such as those established by the Clinical and Laboratory Standards Institute (CLSI). These methods determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Typical Broth Microdilution Method:

-

Inoculum Preparation: A standardized suspension of fungal cells is prepared.

-

Drug Dilution: Serial dilutions of Chitin Synthase Inhibitor 5 are prepared in a liquid growth medium in microtiter plates.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which no visible growth is observed.

Conclusion

Chitin Synthase Inhibitor 5 (compound 9a) is a potent inhibitor of a key fungal enzyme, demonstrating promising broad-spectrum antifungal activity. While its fundamental chemical properties are established, further investigation into its stability profile is crucial for its continued development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a general framework for the synthesis and evaluation of this and similar compounds, paving the way for future research and optimization in the quest for novel and effective antifungal drugs.

References

- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Screening of Novel Chitin Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, strategies, and detailed methodologies for the initial screening and identification of novel chitin synthase (CHS) inhibitors. Chitin, a polymer of N-acetylglucosamine, is an essential structural component of fungal cell walls and arthropod exoskeletons but is absent in vertebrates.[1] This makes chitin synthase, the enzyme responsible for its polymerization, an ideal and selective target for the development of novel fungicides, insecticides, and acaricides.[2][3] The discovery of potent and specific CHS inhibitors holds significant promise for agriculture and medicine.

Core Screening Strategies: A Multi-Faceted Approach

The initial identification of CHS inhibitors typically employs a tiered approach, beginning with high-throughput screening (HTS) to evaluate large compound libraries, followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action. Modern screening campaigns integrate in vitro, cell-based, and in silico methods to maximize efficiency and the probability of success.

A general workflow for a screening campaign is outlined below. This process begins with a large-scale primary screen to identify initial "hits," which are then subjected to increasingly rigorous testing to confirm their activity, determine their potency and selectivity, and validate their efficacy in a biological context.

Caption: A generalized workflow for identifying novel chitin synthase inhibitors.

Enzyme-Based (In Vitro) High-Throughput Screening

Directly targeting the chitin synthase enzyme in a biochemical assay is the most common primary screening strategy. Historically, these assays relied on the incorporation of radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc) into chitin.[4] However, safety concerns and cost have driven the development of non-radioactive HTS methods.

The most prominent non-radioactive HTS assay utilizes the high binding affinity of Wheat Germ Agglutinin (WGA), a lectin, for chitin polymers.[5][6] In this format, newly synthesized chitin is captured on a WGA-coated surface and subsequently detected, often using an enzyme-linked conjugate.[4][5] This assay is sensitive, robust, and amenable to the 96-well or 384-well microtiter plate formats required for HTS.[5]

Cell-Based (In Vivo) Screening

Cell-based assays are critical for identifying compounds that are effective in a physiological context, accounting for factors like cell permeability and metabolic stability. A powerful cell-based approach is the chemical-genetic screen , which uses engineered yeast strains to detect specific pathway inhibition.[7]

This strategy is based on the principle of synthetic lethality. In fungi, the cell wall's structural integrity relies on both β-glucan and chitin.[8] A yeast strain with a compromised β-glucan synthesis pathway (e.g., an fks1Δ mutant, lacking the catalytic subunit of β-1,3-glucan synthase) becomes hypersensitive to inhibitors of the chitin synthesis pathway.[7] By screening a compound library against a panel of yeast mutants (e.g., wild-type, fks1Δ, and a chitin synthase mutant like chs3Δ), one can specifically identify compounds that inhibit chitin synthesis based on their differential toxicity profile.[7]

Key Experimental Protocols

This section provides detailed methodologies for the two primary screening assays discussed.

Protocol: Non-Radioactive High-Throughput Chitin Synthase Assay

This protocol is adapted from methods utilizing WGA for the detection of in vitro chitin synthesis.[1][5] The workflow is visualized below.

Caption: Step-by-step visualization of the non-radioactive HTS assay.

Methodology:

-

Preparation of WGA-Coated Plates:

-

Add 100 µL of a 50 µg/mL WGA solution in deionized water to each well of a 96-well microtiter plate.

-

Incubate overnight at room temperature (23-25°C) to allow for passive adsorption.

-

Wash the wells 3-4 times with deionized water to remove unbound WGA and air dry.

-

-

Chitin Synthase Enzyme Preparation:

-

Prepare a crude membrane fraction containing chitin synthase from a relevant organism (e.g., Saccharomyces cerevisiae, Candida albicans, or insect cells). This typically involves cell lysis followed by differential centrifugation to pellet membranes.[1]

-

The enzyme preparation may require proteolytic activation (e.g., with trypsin) to convert the zymogen to its active form, followed by the addition of a trypsin inhibitor to stop the reaction.[1]

-

-

Enzymatic Reaction:

-

In a separate (non-coated) 96-well plate, combine the following in each well:

-

48 µL of the CHS enzyme preparation.

-

2 µL of the test compound dissolved in DMSO (or DMSO alone for control wells).

-

50 µL of a 2x reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1.6 mM UDP-GlcNAc).

-

-

Incubate the reaction plate at 30°C for 1-3 hours on a shaker.

-

-

Chitin Capture and Detection:

-

Transfer the entire reaction mixture from the reaction plate to the corresponding wells of the WGA-coated plate.

-

Incubate for 1 hour at 30°C to allow the synthesized chitin to bind to the WGA.

-

Wash the wells 6 times with ultrapure water to remove unreacted substrate and unbound protein.

-

Add 100 µL of a WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution (e.g., 1 µg/mL WGA-HRP with 2% BSA in buffer) to each well.

-

Incubate for 30 minutes at 30°C.

-

Wash the wells 6 times with ultrapure water.

-

-

Signal Readout:

-

Add 100 µL of a fresh HRP substrate solution, such as TMB (3,3',5,5'-Tetramethylbenzidine).

-

Allow the color to develop for 10-30 minutes.

-

Stop the reaction by adding 50 µL of 2 M H₂SO₄.

-

Read the optical density (absorbance) at the appropriate wavelength (e.g., 450 nm for TMB with acid stop, or 600 nm for kinetic reads without stop).[1] A lower signal indicates inhibition of chitin synthase activity.

-

Protocol: Chemical-Genetic Screening Assay in S. cerevisiae

This protocol outlines a cell-based screening method to identify chitin synthesis inhibitors.[7]

Methodology:

-

Yeast Strain Preparation:

-

Use a panel of S. cerevisiae strains:

-

Wild-Type (WT): Control strain.

-

fks1Δ: Hypersensitive to chitin synthesis inhibitors.

-

chs3Δ: Control for general cytotoxicity and off-target effects. Lacks the major chitin synthase.

-

-

-

Primary Screen:

-

In 96-well plates, grow the yeast strains in a suitable liquid medium (e.g., YPD) to the mid-log phase.

-

Add the test compounds from a library to the wells at a single, high concentration (e.g., 100 µg/mL).[7]

-

Incubate the plates at 30°C for 24-48 hours.

-

Measure cell growth by monitoring the optical density at 600 nm (OD₆₀₀).

-

-

Hit Selection Criteria:

-

Identify primary hits as compounds that cause significantly greater growth inhibition in the fks1Δ strain compared to both the WT and chs3Δ strains.[7]

-

Compounds that inhibit all strains equally are likely general cytotoxic agents and are deprioritized.

-

Compounds that inhibit WT and fks1Δ but not chs3Δ may also be of interest.

-

-

Dose-Response Confirmation:

-

Validate the primary hits by performing a dose-response analysis.

-

Test a range of concentrations of the hit compounds against the same panel of yeast strains.

-

Calculate the Minimum Inhibitory Concentration (MIC) or IC₅₀ for each compound against each strain.

-

Confirm that the compound is substantially more potent against the fks1Δ strain.

-

Data Presentation: Known Chitin Synthase Inhibitors

The following table summarizes quantitative data for several classes of known chitin synthase inhibitors. Potency can vary significantly based on the specific enzyme isoform and the assay conditions.

| Compound/Class | Class | Target Organism / Enzyme | Potency (IC₅₀ or Kᵢ) | Citation(s) |

| Natural Products | ||||

| Nikkomycin Z | Peptidyl Nucleoside | Candida albicans Chs2 | Kᵢ = 1.5 µM | [9] |

| Polyoxin B | Peptidyl Nucleoside | Sclerotiorum sclerotiorum CHS | IC₅₀ = 0.19 mM | [1][10] |

| Polyoxin D | Peptidyl Nucleoside | Candida albicans Chs2 | Kᵢ = 3.2 µM | [9] |

| Ursolic Acid | Triterpenoid | Saccharomyces cerevisiae ChsII | IC₅₀ = 0.184 µg/mL | [1] |

| Synthetic | ||||

| Compound 20 | Maleimide Derivative | Sclerotiorum sclerotiorum CHS | IC₅₀ = 0.12 mM | [1][10] |

| RO-09-3024 | Non-competitive | Candida albicans Chs1 | IC₅₀ = 0.14 nM | [11] |

| IMB-D10 | Benzothiazole Derivative | Saccharomyces cerevisiae CHS | IC₅₀ ≈ 20 µg/mL | [7] |

Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant. Direct comparison between IC₅₀ and Kᵢ values should be made with caution as they depend on assay conditions.[12]

Regulatory Signaling Pathway: The Cell Wall Integrity (CWI) Pathway

In fungi, chitin synthesis is not a static process; it is dynamically regulated in response to cell wall stress. The primary signaling cascade responsible for this regulation is the Cell Wall Integrity (CWI) pathway.[8][13] Understanding this pathway is crucial, as it represents an alternative set of targets for antifungal drug discovery. When the cell wall is damaged (e.g., by antifungal drugs like echinocandins), this pathway is activated, leading to a compensatory increase in chitin synthesis.[2][8]

The diagram below illustrates a simplified model of the CWI pathway in yeast, which culminates in the transcriptional upregulation of chitin synthase genes.

Caption: CWI pathway transduces cell wall stress to upregulate chitin synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotech.journalspub.info [biotech.journalspub.info]

- 4. researchgate.net [researchgate.net]

- 5. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

The Pivotal Role of Chitin Synthase in Fungal Growth: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chitin, an essential structural polysaccharide absent in mammals, is a cornerstone of the fungal cell wall, providing rigidity and enabling morphogenesis. The synthesis of this vital polymer is orchestrated by a family of enzymes known as chitin synthases (CHSs). These enzymes represent a highly attractive target for the development of novel antifungal therapeutics due to their fungal-specificity and critical role in cell viability. This technical guide provides an in-depth exploration of the biochemical function, intricate regulation, and therapeutic potential of fungal chitin synthases. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways to facilitate further investigation and innovation in this critical area of mycology and medicine.

Introduction: The Indispensable Role of Chitin in Fungal Biology

The fungal cell wall is a dynamic and essential organelle that maintains cellular integrity, dictates morphology, and mediates interactions with the environment.[1] A key component of this protective barrier is chitin, a long-chain polymer of β-(1,4)-linked N-acetylglucosamine.[1][2] Chitin microfibrils provide the structural scaffold for the cell wall, counteracting internal turgor pressure and allowing for the polarized growth characteristic of filamentous fungi and the budding process in yeasts.[2][3] The percentage of chitin in the cell wall varies among fungal species, typically ranging from 1-2% of the dry weight in yeasts like Saccharomyces cerevisiae to as high as 15-20% in filamentous fungi such as Aspergillus species.[3][4] Given its fundamental importance and its absence in humans, the enzymatic machinery responsible for chitin synthesis presents a prime target for antifungal drug discovery.[1][5]

The Chitin Biosynthesis Pathway

The synthesis of chitin is a multi-step process that begins in the cytoplasm and culminates at the plasma membrane. The pathway can be broadly divided into three stages:

-

Formation of the Precursor: The initial substrate, fructose-6-phosphate, is converted to glucosamine-6-phosphate by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFA). This is a key regulatory step in the pathway.[1]

-

Activation of the Monomer: Glucosamine-6-phosphate is subsequently converted to UDP-N-acetylglucosamine (UDP-GlcNAc), the direct substrate for chitin synthases. This series of reactions involves several enzymes, including a pyrophosphorylase.[1]

-

Polymerization at the Membrane: Chitin synthases, which are integral membrane proteins, catalyze the transfer of GlcNAc from UDP-GlcNAc to the growing chitin chain at the non-reducing end.[1][6] The nascent chitin polymer is then extruded across the plasma membrane into the cell wall space.[7]

Fungal Chitin Synthases: A Diverse Family of Enzymes

Fungi possess multiple chitin synthase isoenzymes, each with distinct roles in cellular processes. These enzymes are classified into different classes based on their amino acid sequence homology and domain architecture.[8][9] The number of CHS genes varies among species, with yeasts typically having three and filamentous fungi possessing seven or more.[3]

Table 1: Classification and Function of Fungal Chitin Synthases

| Class | Representative Fungi | Primary Function(s) | Reference(s) |

| Class I | Saccharomyces cerevisiae (Chs1p) | Repair of the birth scar after cytokinesis. | [8][10] |

| Class II | Saccharomyces cerevisiae (Chs2p) | Synthesis of the primary septum during cell division. | [8][10] |

| Class III | Saccharomyces cerevisiae (Chs3p) | Synthesis of the chitin ring at the bud neck and the majority of cell wall chitin. | [8][10] |

| Class IV | Candida albicans (Chs3p) | Cell wall and septum synthesis. | [3] |

| Class V | Aspergillus fumigatus (CsmA) | Role in conidial chitin synthesis and resistance to echinocandins. | [11] |

| Class VI | Aspergillus fumigatus (ChsD) | Involved in hyphal growth. | [12] |

| Class VII | Filamentous fungi | Often contain a myosin motor-like domain, suggesting a role in transport. | [9] |

Quantitative Analysis of Chitin Synthase Activity and Inhibition

The development of effective chitin synthase inhibitors requires a thorough understanding of their potency against different isoenzymes. The following tables summarize key quantitative data from the literature.

Table 2: Kinetic Parameters of Fungal Chitin Synthases

| Fungal Species | Enzyme | Substrate | Km | kcat | Reference(s) |

| Candida albicans | CaChs2 | UDP-GlcNAc | 6.0 ± 0.7 mM | 8.6 ± 2.7 min-1 | [13] |

| Alternaria kikuchiana | Chitin Synthase | UDP-GlcNAc | 2.74-4.26 x 10-3 M | - | [14] |

Table 3: Inhibitory Concentrations (IC50 / Ki) of Chitin Synthase Inhibitors

| Inhibitor | Fungal Species | Target Enzyme(s) | IC50 / Ki | Reference(s) |

| Nikkomycin Z | Candida albicans | CaChs1 | 15 µM (IC50) | [1] |

| CaChs2 | 0.8 µM (IC50) | [1] | ||

| CaChs3 | 13 µM (IC50) | [1] | ||

| Saccharomyces cerevisiae | Chs1 | 0.367 µM (IC50) | [15] | |

| Polyoxin B | Alternaria kikuchiana | Chitin Synthase | 0.89-1.86 x 10-6 M (Ki) | [14] |

| Polyoxin D | Candida albicans | CaChs2 | 3.2 ± 1.4 µM (Ki) | [13] |

| RO-09-3143 | Candida albicans | CaChs1p | 0.55 nM (Ki) | [16] |

| Compound 20 (maleimide) | Saccharomyces cerevisiae | CHS | 0.12 mM (IC50) | [17] |

| IMB-D10 | Saccharomyces cerevisiae | Chs1 | 17.46 ± 3.39 µg/mL (IC50) | [2] |

| Chs2 | 3.51 ± 1.35 µg/mL (IC50) | [2] | ||

| Chs3 | 13.08 ± 2.08 µg/mL (IC50) | [2] | ||

| IMB-F4 | Saccharomyces cerevisiae | Chs2 | 8.546 ± 1.42 µg/mL (IC50) | [2] |

| Chs3 | 2.963 ± 1.42 µg/mL (IC50) | [2] |

Regulation of Chitin Synthesis: A Complex Signaling Network

Chitin synthesis is a highly regulated process, controlled by multiple signaling pathways that respond to various cellular and environmental cues. The Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin signaling pathways play pivotal roles in coordinating the expression and activity of chitin synthases, particularly in response to cell wall stress.[1][18]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Individual chitin synthase enzymes synthesize microfibrils of differing structure at specific locations in the Candida albicans cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of chitin synthase genes during yeast and hyphal growth phases of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chitin Synthases with a Myosin Motor-Like Domain Control the Resistance of Aspergillus fumigatus to Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 14. Chitin content and chitin synthase activity as indicators of the growth of three different anaerobic rumen fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell wall biogenesis in a double chitin synthase mutant (chsG-/chsE-) of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Chitin Synthase Inhibitor 5: A Technical Guide

For Immediate Release

In the relentless pursuit of novel therapeutic agents, particularly in the realm of antifungal and insecticidal development, the enzyme chitin synthase has emerged as a compelling target. Its essential role in forming the structural integrity of fungal cell walls and insect exoskeletons, coupled with its absence in vertebrates, presents a unique window for selective toxicity. This technical guide delves into the therapeutic potential of a promising small molecule, designated as Chitin Synthase Inhibitor 5 (CSI-5), a novel maleimide derivative identified as N-(3-phenylpropyl)-3-methylmaleimide.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of CSI-5, including its inhibitory potency, antifungal activity, detailed experimental protocols for its synthesis and evaluation, and a visualization of the underlying biochemical pathway.

Core Data Summary

Quantitative analysis of CSI-5's inhibitory action against chitin synthase and its antifungal efficacy reveals its potential as a lead compound for further development. The following tables summarize the key quantitative data.

| Compound | Target | IC50 (mM)[1][2] |

| CSI-5 (Compound 20) | Chitin Synthase | 0.12 |

| Polyoxin B (Control) | Chitin Synthase | 0.19 |

| N-phenethyl-3-methylmaleimide | Chitin Synthase | - |

Table 1: In Vitro Inhibition of Chitin Synthase. The half-maximal inhibitory concentration (IC50) of CSI-5 against chitin synthase extracted from Sclerotinia sclerotiorum, compared to the known inhibitor Polyoxin B.

| Compound | Fungal Species (S. sclerotiorum) | EC50 (µg/mL)[2] |

| CSI-5 (Compound 20) | Sclerotinia sclerotiorum | 5.82 |

| Pyrimethanil (Control) | Sclerotinia sclerotiorum | 6.15 |

| Polyoxin B (Control) | Sclerotinia sclerotiorum | 7.28 |

Table 2: Antifungal Activity of CSI-5. The half-maximal effective concentration (EC50) of CSI-5 required to inhibit the mycelial growth of the pathogenic fungus Sclerotinia sclerotiorum, in comparison to commercial fungicides.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the synthesis of CSI-5 and the assessment of its biological activity are provided below.

Synthesis of N-(3-phenylpropyl)-3-methylmaleimide (CSI-5)

The synthesis of CSI-5 is a two-step process starting from 3-methylmaleic anhydride and 3-phenylpropylamine.[2]

Step 1: Synthesis of the amic acid intermediate

-

Dissolve 3-methylmaleic anhydride (10 mmol) in 20 mL of acetone in a round-bottom flask.

-

Slowly add 3-phenylpropylamine (10 mmol) to the solution while stirring at room temperature (25 °C).

-

Continue stirring for 1 hour to ensure the completion of the reaction, yielding the N-(3-phenylpropyl)-3-methylmaleamic acid intermediate.

Step 2: Cyclization to form the maleimide

-

To the reaction mixture from Step 1, add acetic anhydride (30 mmol) and anhydrous sodium acetate (10 mmol).

-

Heat the mixture to 120 °C and maintain this temperature for 3 hours with continuous stirring.

-

After cooling to room temperature, pour the reaction mixture into 100 mL of ice water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol to obtain the final compound, N-(3-phenylpropyl)-3-methylmaleimide (CSI-5).

Chitin Synthase Inhibition Assay

This assay quantifies the inhibitory effect of CSI-5 on chitin synthase activity from Sclerotinia sclerotiorum.[2]

Preparation of Chitin Synthase Extract:

-

Culture S. sclerotiorum mycelium in PDA liquid medium at 23 °C for 36 hours.

-

Harvest the fungal cells by centrifugation and wash them with ultrapure water.

-

Disrupt the cells in liquid nitrogen and treat the extract with trypsin to activate the chitin synthase zymogen.

-

Terminate the trypsin digestion by adding a soybean trypsin inhibitor.

Inhibition Assay:

-

Coat a 96-well microtiter plate with wheat germ agglutinin (WGA).

-

Prepare a reaction mixture containing the trypsin-pretreated cell extract, a premixed solution (containing CoCl₂, GlcNAc, and the substrate UDP-GlcNAc in Tris-HCl buffer), and the test compound (CSI-5) at various concentrations.

-

Incubate the plate on a shaker at 30 °C for 3 hours.

-

Wash the plate to remove unbound reagents.

-

Add a fresh tetramethylbenzidine (TMB) reaction solution.

-

Measure the optical density at 600 nm every 2 minutes for 40 minutes to determine the reaction rate.

-

Calculate the IC50 value based on the reaction rates at different inhibitor concentrations.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the concepts and processes discussed, the following diagrams have been generated.

Caption: Mechanism of Chitin Synthase Inhibition by CSI-5.

Caption: Workflow for Synthesis and Evaluation of CSI-5.

Conclusion

Chitin Synthase Inhibitor 5, N-(3-phenylpropyl)-3-methylmaleimide, demonstrates significant potential as a novel antifungal agent. Its potent inhibition of chitin synthase and effective suppression of fungal growth, combined with a straightforward synthetic route, make it a compelling candidate for further preclinical investigation. The detailed protocols and data presented in this guide are intended to catalyze further research into this and related compounds, with the ultimate goal of developing new and effective treatments for fungal infections and agricultural pests.

References

Methodological & Application

Application Notes and Protocols for Chitin Synthase Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

Abstract